molecular formula C6H11ClO2 B13699925 3-[(Chloromethoxy)methyl]tetrahydrofuran

3-[(Chloromethoxy)methyl]tetrahydrofuran

Cat. No.: B13699925
M. Wt: 150.60 g/mol
InChI Key: ABRPLOFOZZMJGI-UHFFFAOYSA-N
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Description

3-[(Chloromethoxy)methyl]tetrahydrofuran is a chlorinated heterocyclic compound that serves as a versatile intermediate in organic synthesis and drug discovery. Chlorine-containing scaffolds like this are of significant interest in medicinal chemistry, as evidenced by their presence in more than 250 FDA-approved drugs used to treat a wide range of diseases, including disorders of the central nervous system, cancer, and infectious diseases . The reactive chloromethyl ether moiety makes this compound a valuable electrophile for introducing the tetrahydrofuran-containing side chain into larger molecular architectures through reactions such as nucleophilic substitutions. This enables researchers to explore structure-activity relationships (SAR) by synthesizing novel analogs for screening as potential therapeutic agents. As a building block, it can be utilized in the development of active pharmaceutical ingredients (APIs) and complex natural products. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

3-(chloromethoxymethyl)oxolane

InChI

InChI=1S/C6H11ClO2/c7-5-9-4-6-1-2-8-3-6/h6H,1-5H2

InChI Key

ABRPLOFOZZMJGI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COCCl

Origin of Product

United States

Preparation Methods

Overview:

This method employs hydroformylation of 2,3-dihydrofuran to produce 3-formyltetrahydrofuran, which is subsequently subjected to reductive amination to yield 3-aminomethyl tetrahydrofuran, the precursor to the target compound.

Process Steps:

  • Hydroformylation: Unsaturated olefins such as 2,3-dihydrofuran undergo hydroformylation using a transition metal catalyst (e.g., cobalt or rhodium complexes) under syngas (CO/H₂) to form 3-formyltetrahydrofuran.
  • Reductive Amination: The aldehyde intermediate reacts with ammonia and hydrogen over a supported nickel catalyst to produce 3-aminomethyl tetrahydrofuran.

Advantages:

  • Simplicity and high yield (~38% as per patent CN110407776B).
  • Well-established industrial process with scalable catalysts.
  • Fewer steps and manageable reaction conditions.

Limitations:

  • Formation of regioisomeric mixtures due to competition in hydroformylation.
  • Separation challenges for isomeric products.
  • Use of toxic gases and catalysts requiring careful handling.

Cyclization of Maleic Glycol (Patented Process with Catalytic Cyclization)

Overview:

This route involves cyclizing maleic glycol to produce 2,5-dihydrofuran, followed by formylation and reductive amination.

Process Steps:

  • Cyclization: Maleic glycol reacts over a catalyst (modified montmorillonite, hydroxyapatite, or alumina) at 120–150°C to form 2,5-dihydrofuran.
  • Formylation: The dihydrofuran undergoes formylation using appropriate reagents (e.g., formyl donors) under controlled conditions to produce 3-formyltetrahydrofuran.
  • Reductive Amination: Similar to the previous method, this intermediate reacts with ammonia and hydrogen over a supported nickel catalyst to produce 3-aminomethyl tetrahydrofuran.

Advantages:

  • Utilizes renewable or readily available raw materials.
  • Catalytic process with potential for industrial scale-up.
  • Reaction conditions are moderate, with catalyst modifications improving selectivity.

Limitations:

  • Multiple steps increase complexity.
  • Catalyst deactivation over time requires regeneration.
  • Potential for side reactions during cyclization.

Hydroformylation of 2,3-Dihydrofuran (Alternative Industrial Route)

Overview:

This route directly converts 2,3-dihydrofuran to 3-formyltetrahydrofuran via hydroformylation, followed by reductive amination.

Process Conditions:

  • Catalysts: Rhodium or cobalt complexes.
  • Solvent: Tetrahydrofuran or other inert ethers.
  • Reaction temperature: 50–100°C.
  • Pressure: 0.1–3 MPa.
  • Reaction time: 12–24 hours.

Advantages:

  • High selectivity for desired aldehyde.
  • Compatibility with existing hydroformylation infrastructure.

Limitations:

  • Regioselectivity issues due to competing pathways.
  • Handling of syngas and catalyst recovery.

Reduction of 4,5-Dihydrofuran-3-carboxylic Acid Derivatives

Overview:

This method involves reduction of 4,5-dihydrofuran-3-carboxylic acid derivatives with hydrogen over palladium or platinum catalysts, followed by subsequent functionalization.

Process Steps:

  • Hydrogenation to tetrahydrofuran-3-carboxylic acid.
  • Conversion to acyl chlorides.
  • Aminolysis with ammonia and dehydration to produce the target compound.

Advantages:

  • High yield (~38%) as demonstrated in patent CN108530401A.
  • Suitable for large-scale synthesis.

Limitations:

  • Multi-step process with potential safety hazards (use of triphosgene).
  • Waste management issues.

Reaction of 3-Chloropropionitrile with Ethylene Oxide (Less Favorable)

Overview:

This route involves nucleophilic substitution of 3-chloropropionitrile with ethylene oxide, cyclization, and reduction.

Process Steps:

  • Reaction of 3-chloropropionitrile with ethylene oxide over lithium diisopropylamide (LDA) at -78°C.
  • Cyclization to form chloromethyl tetrahydrofuran.
  • Reduction with lithium aluminum hydride.

Advantages:

  • Fewer steps, high yield (>56%).

Limitations:

  • Use of hazardous reagents (LDA, lithium aluminum hydride).
  • Harsh reaction conditions and safety concerns.

Summary of Comparative Data

Method Raw Materials Key Catalysts Yield Advantages Limitations
Hydroformylation + Reductive Amination 2,3-Dihydrofuran Rh/Co complexes, Ni catalysts ~38% Industrial scalability, high efficiency Regioselectivity issues
Cyclization of Maleic Glycol Maleic glycol Modified montmorillonite, hydroxyapatite Variable Renewable raw materials, catalytic Multi-step, catalyst deactivation
Hydroformylation of Dihydrofuran Dihydrofuran Rh/Co complexes Variable Established process Selectivity challenges
Reduction of Dihydrofuran Derivatives 4,5-Dihydrofuran-3-carboxylic acid Pd/C, Pt/C ~38% High yield, scalable Waste management, process complexity
3-Chloropropionitrile + Ethylene Oxide 3-Chloropropionitrile LDA, LiAlH4 >56% Fewer steps Hazardous reagents, safety risks

Concluding Remarks

The most promising and industrially viable preparation method for 3-[(Chloromethoxy)methyl]tetrahydrofuran involves the hydroformylation of 2,3-dihydrofuran followed by reductive amination , owing to its relatively high yield, process simplicity, and scalability. Alternative methods, such as catalytic cyclization of maleic glycol, offer sustainable options but require further optimization for commercial application.

This comprehensive analysis underscores the importance of catalyst selection, reaction condition control, and raw material availability in optimizing the synthesis of this key intermediate. Future research should focus on improving regioselectivity, catalyst durability, and environmental safety to enhance industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

3-[(Chloromethoxy)methyl]tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the chloromethoxy group with other functional groups such as amines, thiols, or alkyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2), alkyl halides (R-X)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amines, thiols, alkyl derivatives

Scientific Research Applications

3-[(Chloromethoxy)methyl]tetrahydrofuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(Chloromethoxy)methyl]tetrahydrofuran involves its ability to undergo nucleophilic substitution reactions. The chloromethoxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify other molecules by forming covalent bonds with nucleophilic sites, such as amines or thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Pharmacological and Industrial Relevance

  • Tetrahydrofuran fentanyl analogs : These derivatives, such as 3-tetrahydrofurancarboxamide, are regulated as Schedule I compounds due to their opioid-like activity and structural mimicry of fentanyl .
  • Chlorophenyl-substituted THFs : Compounds like 3-(2-chlorophenyl)tetrahydrofuran are synthesized via palladium-catalyzed redox-relay Heck reactions, demonstrating the scaffold’s adaptability in asymmetric catalysis .

Critical Notes on Data Interpretation

  • Data here are inferred from structurally related intermediates (e.g., ).
  • Contradictions : Molecular weights and substituent positions vary significantly among analogs (e.g., IMP2 vs. 3-Chloro-THF), emphasizing the need for context-specific analysis.
  • Analytical challenges : Impurities like IMP2 require advanced chromatographic methods (e.g., Quality by Design in HPLC) to resolve due to near-identical retention times with other intermediates .

Q & A

Q. What methodologies assess the environmental impact of this compound during disposal?

  • Methodological Answer : Follow EPA guidelines for halogenated solvents: incineration with scrubbing for HCl capture or degradation via photocatalytic oxidation. Toxicity studies using Daphnia magna or algal models quantify ecotoxicological risks .

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